molecular formula C20H23ClN2 B5691615 1-(4-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-(4-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5691615
M. Wt: 326.9 g/mol
InChI Key: MGBRYJYHSDUUQZ-QPJJXVBHSA-N
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Description

1-(4-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 3-phenylprop-2-en-1-yl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperazine, 4-chlorobenzyl chloride, and cinnamyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures (e.g., 25-50°C).

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBRYJYHSDUUQZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) in an organic solvent.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the double bond or other reactive sites.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as polymers or coordination complexes.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be compared with other piperazine derivatives, such as:

    1-benzylpiperazine: Similar structure but lacks the chlorine atom and the phenylprop-2-en-1-yl group.

    1-(4-methylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: Similar structure but has a methyl group instead of a chlorine atom.

    1-(4-chlorobenzyl)-4-phenylpiperazine: Similar structure but lacks the phenylprop-2-en-1-yl group.

Uniqueness: The presence of both the 4-chlorobenzyl group and the 3-phenylprop-2-en-1-yl group in this compound imparts unique chemical and biological properties to the compound, distinguishing it from other piperazine derivatives.

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